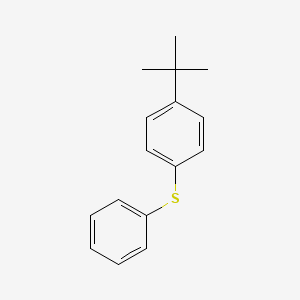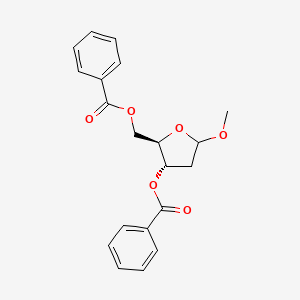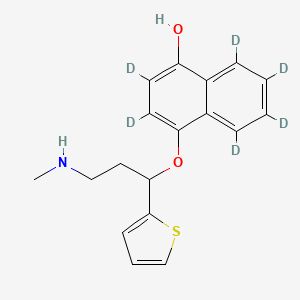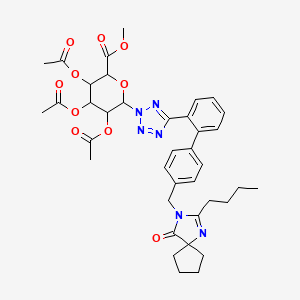
Irbesartan N-β-D-2,3,4-tri-O-acétyl-glucuronide ester méthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is a derivative of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to Irbesartan. This modification can influence the pharmacokinetics and pharmacodynamics of the parent drug.
Applications De Recherche Scientifique
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Irbesartan and its metabolites.
Biology: Studied for its role in drug metabolism and pharmacokinetics.
Medicine: Investigated for its potential therapeutic effects and safety profile.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
The primary target of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is the AT1 angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .
Mode of Action
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester acts as an angiotensin receptor blocker (ARB) . It binds to the AT1 angiotensin II receptor, preventing angiotensin II from binding to the receptor . This blocks the vasoconstriction and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
By blocking the AT1 angiotensin II receptor, Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester inhibits the renin-angiotensin system . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone . The overall effect is a decrease in blood pressure .
Pharmacokinetics
It is known that the compound is used to treat hypertension and delay the progression of diabetic nephropathy . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The molecular and cellular effects of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester’s action include a decrease in blood pressure and a delay in the progression of diabetic nephropathy . By blocking the AT1 angiotensin II receptor, the compound reduces vasoconstriction and decreases the secretion of aldosterone . This leads to a decrease in blood pressure and has beneficial effects in patients with hypertension and diabetic nephropathy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps. The process begins with the acetylation of glucuronic acid, followed by its conjugation with Irbesartan. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized metabolites.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can result in various substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Irbesartan: The parent compound, used for treating hypertension.
Losartan Glucuronide: Another glucuronide conjugate of an angiotensin II receptor antagonist.
Valsartan Glucuronide: Similar in structure and function to Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester.
Uniqueness
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is unique due to its specific glucuronide conjugation, which can influence its pharmacokinetic properties and therapeutic effects. This makes it a valuable compound for research and development in the field of pharmaceuticals.
Propriétés
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGMKYWGKQGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
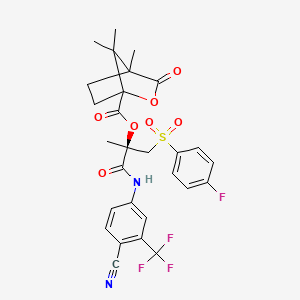

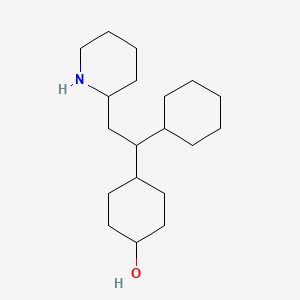
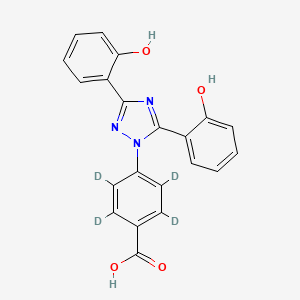
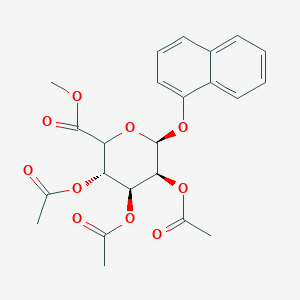

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)
